molecular formula C18H19N5OS B10809268 N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B10809268
M. Wt: 353.4 g/mol
InChI Key: QIGHPDZFUPMPPA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-Dimethyl-phenyl)-2-(4-methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring and a pyridine moiety. Its molecular formula is C18H20N4SC_{18}H_{20}N_{4}S with a molecular weight of approximately 344.45 g/mol. The presence of the triazole group is significant as it is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

  • Mechanism of Action :
    • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which play crucial roles in cancer cell signaling pathways .
    • Impact on Cell Cycle : Studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Case Studies :
    • A study demonstrated that related triazole compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cell lines . While specific data for the compound may not be available, the structural similarities suggest comparable efficacy.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Triazoles are often explored for their antifungal properties due to their ability to disrupt fungal cell membranes.

  • Mechanism of Action :
    • Cell Membrane Disruption : Triazole compounds typically inhibit ergosterol synthesis, a critical component of fungal cell membranes .
    • Broad-Spectrum Activity : Research indicates that derivatives can be effective against various pathogens, including bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives can aid in optimizing their biological activity:

Structural FeatureEffect on Activity
Presence of TriazoleEnhances anticancer and antimicrobial potential
Substituents on Phenyl RingModulate kinase inhibition and cytotoxicity
Pyridine MoietyIncreases solubility and bioavailability

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5OS/c1-12-4-5-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)3)14-6-8-19-9-7-14/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

QIGHPDZFUPMPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C

Origin of Product

United States

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